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Compound of Interest

Compound Name: C9H14BrN302

Cat. No.: B8138553

Executive Summary

This guide provides an in-depth technical analysis of the C9H14BrN302 isomers, specifically
the brominated methyl-pyrazole carbamates.[1][2] These compounds serve as critical
pharmacophores and high-value building blocks in Fragment-Based Drug Discovery (FBDD),
particularly for targeting kinase signaling pathways (e.g., JAK, Aurora, and CDK families).[1][2]

While often categorized as intermediates, the structural isomerism of these scaffolds dictates
their biological potential, metabolic stability, and ligand efficiency (LE).[1][2] This guide
compares the three primary positional isomers, analyzing their steric vectors, electronic
properties, and suitability for specific binding pockets.[1][2]

Isomer Identification & Structural Profiling[1][2]

The formula C9H14BrN302 predominantly refers to tert-butyl protected amino-bromo-
methylpyrazoles.[1][2] The position of the bromine (Br), methyl (Me), and carbamate (Boc-NH-)
groups on the pyrazole ring fundamentally alters their geometry and reactivity.[1][2]

The Three Primary Isomers[1][2]
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Isomer Chemical ] Substitution Vector
. . CAS Registry
Designation Name Pattern Geometry
tert-butyl N-(3- Linear/Planar:
) bromo-1-methyl- 1-Me, 3-Br, 4- Ideal for deep
Isomer A (Linear) 2680789-55-1 _ _
1H-pyrazol-4- NHBoc pocket insertion.
yl)carbamate [11[2]
tert-butyl N-(5- V-Shaped (120°):
Isomer B bromo-1-methyl- 1-Me, 3-NHBoc, Mimics hinge-
1447607-89-7 o i
(Angular) 1H-pyrazol-3- 5-Br binding motifs.[1]
yl)carbamate [2]

Clustered: High
tert-butyl N-(4- steric density;
bromo-1-methyl- 1-Me, 5-NHBoc, useful for

Isomer C (Ortho) 1380587-83-6 ) ]
1H-pyrazol-5- 4-Br inducing
yl)carbamate conformational

changes.[1][2]

Comparative Physicochemical Properties

Data predicted based on structure-activity relationship (SAR) models.[1][2]

Isomer A (3-Br, 4-

Isomer B (5-Br, 3-

Isomer C (4-Br, 5-

Propert
S NH) NH) NH)
LogP (Lipophilicity) 21+0.2 23x0.2 22+0.2
TPSA (A?) ~55.0 ~55.0 ~55.0
pKa (Conj.[1][2] Acid) ~2.5 (Pyz-N) ~2.1 (Pyz-N) ~2.8 (Pyz-N)
o Medium (C5- High (Steric hindrance
Metabolic Liability Low o
oxidation) protects N)

Key Application

Core Scaffold

Extension

Hinge Binder Mimetic

Allosteric Modulator
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Biological Potential & Mechanistic Analysis[1][2][3]
Pharmacophore Mapping in Kinase Inhibition

In drug development, these isomers are precursors to amino-pyrazoles, a privileged scaffold in
kinase inhibitors (e.g., Crizotinib).[1][2] The Boc group acts as a lipophilic mask, improving
permeability before intracellular deprotection or as a placeholder for further derivatization.[1][2]

e Isomer A (3-Br, 4-NH): The 4-amino group is positioned to form hydrogen bonds with the
kinase hinge region (e.g., Glu/Leu backbone), while the 3-bromo group projects into the
solvent-accessible region or the gatekeeper pocket, allowing for selectivity tuning.[1][2]

e Isomer B (5-Br, 3-NH): This configuration creates a "curved" architecture.[1][2] The 3-amino
and 2-nitrogen of the pyrazole often form a donor-acceptor motif crucial for bidentate
binding.[1][2] The 5-bromo substituent can exploit the hydrophobic back-pocket.[1][2]

e Isomer C (4-Br, 5-NH): Less common due to steric clash between the 1-methyl and 5-amino
groups.[1][2] However, this "atropisomer-like" strain can lock the molecule into a specific
conformation, increasing binding entropy if matched to the target.[1][2]

Signaling Pathway Impact (Visualized)

The following diagram illustrates how these fragments, once deprotected/functionalized,
integrate into the Kinase Inhibitor Discovery workflow.

C9H14BrN302 I; ctivation Acidic Deprotection
(Protected Fragments) (TFA/HCI)

Yields C4HBBrN3
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Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/137937685
https://chem-space.com/CSSB00121114042-38F6A7
https://pubchemlite.lcsb.uni.lu/e/compound/137937685
https://chem-space.com/CSSB00121114042-38F6A7
https://pubchemlite.lcsb.uni.lu/e/compound/137937685
https://chem-space.com/CSSB00121114042-38F6A7
https://pubchemlite.lcsb.uni.lu/e/compound/137937685
https://chem-space.com/CSSB00121114042-38F6A7
https://pubchemlite.lcsb.uni.lu/e/compound/137937685
https://chem-space.com/CSSB00121114042-38F6A7
https://pubchemlite.lcsb.uni.lu/e/compound/137937685
https://chem-space.com/CSSB00121114042-38F6A7
https://pubchemlite.lcsb.uni.lu/e/compound/137937685
https://chem-space.com/CSSB00121114042-38F6A7
https://pubchemlite.lcsb.uni.lu/e/compound/137937685
https://chem-space.com/CSSB00121114042-38F6A7
https://www.benchchem.com/product/b8138553?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8138553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Figure 1: Fragment activation and biological impact pathway in kinase inhibitor development.[1]

[2]

Experimental Protocols

To validate the biological utility of these isomers, researchers must first deprotect the amine
and then screen for binding affinity.[1][2]

Protocol 1: Controlled Deprotection (Activation)

Objective: Remove the tert-butoxycarbonyl (Boc) group to generate the biologically active
amino-bromo-pyrazole.[1][2]

Reagents:

C9H14BrN302 Isomer (100 mg)[1][2]

Trifluoroacetic acid (TFA) (2 mL)[1][2]

Dichloromethane (DCM) (8 mL)[1][2]

Sat. NaHCO3 solution

Workflow:

» Dissolution: Dissolve 100 mg of the specific isomer in 8 mL DCM in a 20 mL scintillation vial.

 Acidification: Add 2 mL TFA dropwise at 0°C (ice bath) to prevent thermal decomposition of
the pyrazole ring.

» Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: 50%
EtOAc/Hexane). The product spot should be more polar (lower Rf) than the starting material.

[1][2]

e Quenching: Slowly pour the reaction mixture into 20 mL of saturated NaHCO3 (Caution: Gas
evolution).

o Extraction: Extract with DCM (3 x 10 mL). Dry organic layer over MgSO4.[1][2]
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 Validation: Confirm structure via 1H-NMR. The t-butyl singlet (~1.5 ppm) must be absent.[1]
[2]

Protocol 2: Surface Plasmon Resonance (SPR)
Screening

Objective: Compare the ligand efficiency (LE) of the deprotected isomers against a target
protein (e.g., JAK2 kinase domain).[1][2]

Methodology:
o Immobilization: Immobilize biotinylated JAK2 kinase on a Streptavidin (SA) sensor chip.

o Preparation: Dilute deprotected isomers in running buffer (HBS-EP+ with 1% DMSO) to
concentrations ranging from 10 uM to 500 pM.

« Injection: Inject samples for 60s (association) followed by 120s dissociation flow.
e Analysis:

o Isomer A: Expect fast on/off rates typical of linear binders.[1][2]

o Isomer B: Expect slower dissociation if bidentate hinge binding occurs.[1][2]

» Data Processing: Fit sensorgrams to a 1:1 Langmuir binding model to derive

Synthesis & Purification Logic

Understanding the synthesis of these isomers is crucial for quality control, as regioisomeric
impurities can skew biological data.[1][2]
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Figure 2: Synthetic divergence of pyrazole regioisomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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